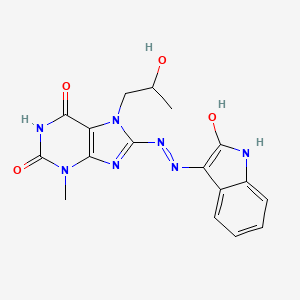![molecular formula C14H16N4O4 B2954714 1-[(6-Methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazin-2-yl)carbonyl]piperidine-4-carboxylic acid CAS No. 1443977-89-6](/img/structure/B2954714.png)
1-[(6-Methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazin-2-yl)carbonyl]piperidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-[(6-Methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazin-2-yl)carbonyl]piperidine-4-carboxylic acid” is a biochemical for proteomics research . It has a molecular formula of C14H16N4O4 and a molecular weight of 304.3 .
Synthesis Analysis
Pyrazolo[1,5-a]pyrazin-4(5H)-ones react regioselectively with N-iodosuccinimide in the presence of N-methylmorpholine to form 7-iodo derivatives. Their carbonylation catalyzed with Pd(dppf)Cl2 under pressure in MeOH solution yielded methyl 4-oxo-4,5-dihydropyrazolo-[1,5-a]pyrazine-7-carboxylates, which were transformed into the corresponding carboxylic acids by alkaline hydrolysis .Chemical Reactions Analysis
The key chemical reaction involved in the synthesis of this compound is the carbonylation of 7-iodo derivatives of pyrazolo[1,5-a]pyrazin-4(5H)-ones, catalyzed by Pd(dppf)Cl2 . This reaction is followed by alkaline hydrolysis to transform the resulting methyl esters into the corresponding carboxylic acids .科学的研究の応用
Aurora Kinase Inhibition
One application is as an aurora kinase inhibitor, which has implications in cancer treatment. Aurora kinases are essential for cell division, and their inhibition can halt the proliferation of cancer cells. A compound structurally similar to the one has been identified to inhibit Aurora A kinase, suggesting potential utility in cancer therapeutics (ロバート ヘンリー,ジェームズ, 2006).
Solid Form Selection for Pharmaceutical Compounds
In pharmaceutical research, the stability and solid form selection of zwitterionic compounds are critical for drug development. Studies on similar compounds have led to the identification of stable forms that improve physical stability and are significant for the manufacturability of pharmaceuticals (T. Kojima et al., 2008).
Antimycobacterial Activity
Compounds related to 1-[(6-Methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazin-2-yl)carbonyl]piperidine-4-carboxylic acid have been studied for their antimycobacterial activity, particularly against Mycobacterium tuberculosis. The synthesis of pyridines and pyrazines substituted with various isosteres has shown varying degrees of potency against the tuberculosis bacterium, indicating potential applications in tuberculosis treatment (M. Gezginci et al., 1998).
Structural Analysis for Crystal Engineering
The study of carboxylic acid-pyridine supramolecular synthons, which includes compounds structurally similar to the one , aids in understanding crystal assembly. This knowledge is applied in crystal engineering to design materials with specific properties (Peddy Vishweshwar et al., 2002).
Synthesis of Biologically Active Compounds
Research into the synthesis of compounds with the pyrazinecarboxylic acid motif has led to the development of new biologically active compounds. This includes the creation of thiosemicarbazides, 1,3,4-thiadiazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles, which have applications in developing new therapeutic agents (B. Milczarska et al., 2012).
将来の方向性
The compound is a derivative of pyrazolo[1,5-a]pyrazin-4(5H)-ones, which have been studied extensively in the biomedical field due to their role as basic substrates for various synthetic transformations aimed at creating biologically active compounds . These compounds have potential significance in combinatorial and medicinal chemistry . Future research could explore the biological activity of this specific compound and its potential applications in medicine or other fields.
作用機序
Target of Action
The compound, 1-[(6-Methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazin-2-yl)carbonyl]piperidine-4-carboxylic acid, has been found to interact with several targets. These include vasopressin 1 b, fibrinogen receptors, glutamate receptors GluN2A and mGluR5, mycobacterium tuberculosis H37RV, lung cancer tumors A549 and H322b, HIV-1 integrase, TANKs and polyADP-ribose polymerase PARP-1 . These targets play significant roles in various biological processes and diseases, including neurodegenerative and cardiovascular diseases .
Mode of Action
The compound interacts with its targets through a series of biochemical reactions. It also acts as a modulator for certain receptors, such as glutamate receptors GluN2A and mGluR5 .
Biochemical Pathways
The compound affects several biochemical pathways. For instance, it inhibits the growth of mycobacterium tuberculosis H37RV, suggesting an impact on the bacterial growth pathway . It also inhibits lung cancer tumors A549 and H322b, indicating a role in the regulation of cell proliferation and apoptosis .
Pharmacokinetics
The compound’s molecular formula is c14h16n4o4, and its molecular weight is 3043 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The compound’s action results in a variety of molecular and cellular effects. For instance, it inhibits the growth of mycobacterium tuberculosis H37RV and lung cancer tumors A549 and H322b . It also modulates the activity of certain receptors, potentially altering neurotransmission .
特性
IUPAC Name |
1-(6-methyl-4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carbonyl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4/c1-8-7-18-11(12(19)15-8)6-10(16-18)13(20)17-4-2-9(3-5-17)14(21)22/h6-7,9H,2-5H2,1H3,(H,15,19)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQEBRCCMUYAPJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CC(=N2)C(=O)N3CCC(CC3)C(=O)O)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
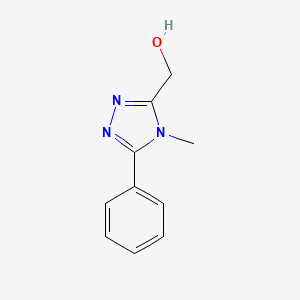

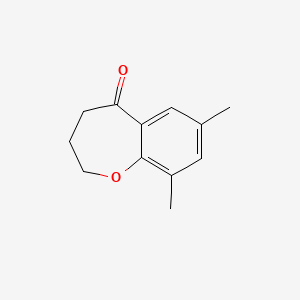
![5-methyl-3-phenyl-9-(3-phenylpropyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione](/img/structure/B2954636.png)
![2-Chloro-N-[2-(4-fluorobenzoyl)pyridin-3-yl]acetamide](/img/structure/B2954639.png)
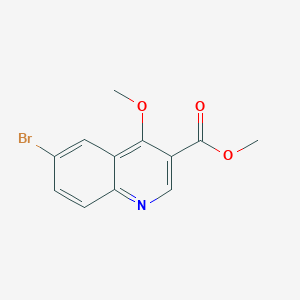

![(3Z)-5-bromo-3-[(4-isopropylphenyl)imino]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2954642.png)
![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2954644.png)
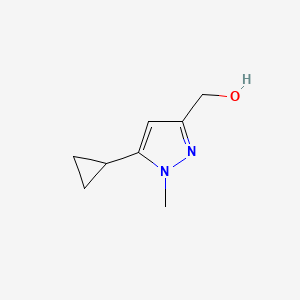
![(7-Phenyl-1,4-thiazepan-4-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2954647.png)
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2954648.png)
![Methyl 5-[(but-2-ynoylamino)methyl]-2-methoxybenzoate](/img/structure/B2954651.png)
